molecular formula C5H8F4N2O4S B2771103 3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid CAS No. 2551119-14-1

3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid

Cat. No.: B2771103
CAS No.: 2551119-14-1
M. Wt: 268.18
InChI Key: OWGYZPACLDZYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid is a compound with the molecular formula C5H8F4N2O4S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is combined with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoazetidine-1-sulfonyl fluoride typically involves the reaction of azetidine derivatives with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of trifluoroacetic acid as a solvent and catalyst to facilitate the reaction. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-Aminoazetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonamide derivatives, amine derivatives, and linear amine compounds.

Scientific Research Applications

3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Aminoazetidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid is unique due to its combination of the azetidine ring, sulfonyl fluoride group, and trifluoroacetic acid. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

IUPAC Name

3-aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FN2O2S.C2HF3O2/c4-9(7,8)6-1-3(5)2-6;3-2(4,5)1(6)7/h3H,1-2,5H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGYZPACLDZYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)F)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.